3-Fluoro-2-iodoanisole

Organic Synthesis Cross-Coupling Medicinal Chemistry

3-Fluoro-2-iodoanisole (CAS 7079-54-1) is a polyhalogenated aromatic compound with the molecular formula C₇H₆FIO and a molecular weight of 252.02 g/mol, characterized by the presence of both fluorine and iodine substituents on an anisole framework. This ortho-disubstituted pattern places the reactive iodine atom adjacent to the methoxy group, creating a unique electronic environment that significantly modulates its reactivity in transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C7H6FIO
Molecular Weight 252.027
CAS No. 7079-54-1
Cat. No. B2814967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-iodoanisole
CAS7079-54-1
Molecular FormulaC7H6FIO
Molecular Weight252.027
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)I
InChIInChI=1S/C7H6FIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
InChIKeyCPTMVKLYWHEOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-iodoanisole (CAS 7079-54-1): A Fluorinated Aryl Iodide Building Block for Precision Cross-Coupling and Advanced Synthesis


3-Fluoro-2-iodoanisole (CAS 7079-54-1) is a polyhalogenated aromatic compound with the molecular formula C₇H₆FIO and a molecular weight of 252.02 g/mol, characterized by the presence of both fluorine and iodine substituents on an anisole framework . This ortho-disubstituted pattern places the reactive iodine atom adjacent to the methoxy group, creating a unique electronic environment that significantly modulates its reactivity in transition-metal-catalyzed cross-coupling reactions . Its commercial availability as a high-purity liquid (typically ≥97%) from major chemical suppliers makes it a practical building block for medicinal chemistry, agrochemical synthesis, and materials science .

The Strategic Value of Ortho-Dihalogenation: Why 3-Fluoro-2-iodoanisole is Not Simply Interchangeable with Other Halogenated Anisoles


Attempting to substitute 3-fluoro-2-iodoanisole with a generic halogenated anisole—such as a mono-iodinated analog lacking fluorine or a fluorinated analog lacking the iodine handle—can lead to divergent synthetic outcomes, including altered reaction kinetics, lower product yields, and compromised regioselectivity . The unique ortho-relationship between the methoxy group and the iodine atom, coupled with the electron-withdrawing effect of the meta-fluorine, creates a distinct reactivity profile that cannot be replicated by simply mixing separate halogenated components. This specific substitution pattern is essential for enabling high-yielding, room-temperature Suzuki-Miyaura couplings and for achieving the near-quantitative yields observed in Ullmann-type homocouplings, underscoring why a one-to-one replacement with a structurally similar but electronically different analog is chemically unsound [1].

Head-to-Head Quantitative Evidence: Where 3-Fluoro-2-iodoanisole Outperforms Its Closest Analogs


Suzuki-Miyaura Coupling Efficiency: Room-Temperature Reactivity with >95% Yield

In Suzuki-Miyaura cross-coupling reactions, 3-fluoro-2-iodoanisole demonstrates superior reactivity under mild conditions compared to non-fluorinated or non-iodinated analogs. When coupled with electron-deficient boronic acids, 3-fluoro-2-iodoanisole achieves isolated yields exceeding 95% at room temperature using only 1 mol% palladium catalyst . This contrasts sharply with 4-iodoanisole, which typically requires elevated temperatures and often yields lower conversions, and 3-fluoroanisole, which is essentially unreactive in Suzuki couplings due to the lack of an iodine leaving group [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Ullmann-Type Homocoupling: Near-Quantitative Yields for Fluorinated Bisanisole Synthesis

In Ullmann-type homocoupling reactions designed to synthesize highly fluorinated 2,2′-bisanisoles, the presence of an additional fluorine atom in the substrate, as found in 3-fluoro-2-iodoanisole, drives the reaction to almost quantitative yields [1]. While specific yields for 3-fluoro-2-iodoanisole are reported as 'almost quantitative', analogous non-fluorinated 2-iodoanisole typically yields significantly lower amounts of the desired biaryl product under comparable conditions. This class-level inference highlights the critical role of fluorine substitution in facilitating efficient copper-mediated homocoupling [2].

Materials Science Biphenol Synthesis Fluorinated Ligands

Physicochemical Properties: Altered Density and Lipophilicity vs. Non-Fluorinated Analogs

The introduction of a fluorine atom significantly alters the physicochemical properties of 3-fluoro-2-iodoanisole compared to its non-fluorinated analog, 2-iodoanisole. The target compound exhibits a higher density (1.859 g/mL at 25 °C) and a substantially higher calculated LogP (2.43890) compared to 2-iodoanisole (density 1.799 g/mL, LogP ~2.1) [1]. The boiling point is also significantly elevated (225.3 °C) relative to 2-iodoanisole (125-126 °C at 19 mmHg) [2].

Physical Chemistry Drug Design Formulation

Selectivity in Cross-Coupling: Ortho-Disubstitution Directs Regioselective Bond Formation

The ortho-relationship between the methoxy and iodo groups in 3-fluoro-2-iodoanisole directs regioselective oxidative addition of palladium catalysts, influencing the site of carbon-carbon bond formation [1]. While not a direct head-to-head comparison with a specific isomer in a single publication, it is a class-level inference that ortho-iodoanisoles, especially those with additional electron-withdrawing substituents like fluorine, exhibit distinct regioselectivity in cross-coupling compared to their para- or meta-substituted counterparts, such as 4-iodoanisole. This can lead to different product distributions and necessitates careful selection of the building block based on the desired connectivity [2].

Regioselective Synthesis Organometallic Chemistry Methodology

Validated Application Scenarios for 3-Fluoro-2-iodoanisole in Advanced Research and Development


Synthesis of Fluorinated Biaryl Scaffolds for Medicinal Chemistry

Leveraging its high-yielding Suzuki-Miyaura reactivity (>95%) at room temperature, 3-fluoro-2-iodoanisole is ideal for the efficient construction of fluorinated biaryl pharmacophores, a common motif in kinase inhibitors, antiviral agents (e.g., HCV inhibitors as referenced in patent WO-2014131315-A1), and other bioactive molecules [1]. The mild reaction conditions preserve sensitive functional groups, enabling late-stage diversification of complex drug candidates.

Preparation of Highly Fluorinated 2,2′-Bisanisoles as Ligand Precursors

The near-quantitative Ullmann-type homocoupling of 3-fluoro-2-iodoanisole provides a direct route to highly fluorinated 2,2′-bisanisoles [2]. These compounds serve as crucial intermediates for synthesizing chiral diphosphine ligands (e.g., BIPHEP derivatives) used in asymmetric catalysis and for creating fluorinated biphenol monomers for high-performance polymers.

Development of Fluorogenic Probes and Imaging Agents

The heavy iodine atom in 3-fluoro-2-iodoanisole effectively quenches fluorescence. As demonstrated in studies with analogous iodocoumarins, the substitution of iodine via cross-coupling (Suzuki, Sonogashira, Heck) results in a dramatic fluorescence enhancement, making it a valuable building block for creating 'turn-on' fluorescent probes for biological imaging and high-throughput screening assays [3].

Large-Scale Production of Advanced Organic Intermediates

With established production scales of up to 500 kg and a high commercial purity of ≥97-98%, 3-fluoro-2-iodoanisole is a viable starting material for process chemistry and pilot-plant synthesis [4]. Its unique reactivity profile, particularly the high-yielding, room-temperature Suzuki coupling, can streamline synthetic routes, reduce energy costs, and improve overall process efficiency in an industrial setting.

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